![molecular formula C11H20N2O2 B574790 tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate CAS No. 175868-01-6](/img/structure/B574790.png)
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
Descripción
Historical Context and Discovery
The synthesis of tert-butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate (CAS 175868-01-6) emerged as part of broader efforts to develop sp³-rich bicyclic scaffolds for medicinal chemistry. Early reports of its synthesis date to the 2010s, with commercial availability noted by 2014. The compound gained prominence due to its structural similarity to pyridine and piperidine, making it a valuable bioisostere in drug design. A pivotal advancement occurred in 2024, when Lysenko et al. published a scalable multigram synthesis route via intramolecular imide formation from cyclobutane-derived precursors. This method addressed previous limitations in accessibility, enabling broader pharmacological exploration.
Nomenclature and Structural Classification
The compound’s IUPAC name, tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate, reflects its core structure:
- Bicyclo[3.1.1]heptane : A fused bicyclic system comprising a six-membered ring (cyclohexane) and a three-membered ring (cyclopropane), with bridgehead atoms at positions 1 and 3.
- Azabicyclo : A nitrogen atom replaces one carbon at position 3.
- Carbamate : A tert-butyloxycarbonyl (Boc) group protects the secondary amine at position 1.
Structural features include:
Significance in Organic Chemistry
This compound addresses critical challenges in drug design:
- Bioisosteric Replacement : Serves as a saturated analog of pyridine, reducing metabolic liabilities while maintaining similar spatial and electronic profiles.
- Synthetic Versatility : Participates in Suzuki–Miyaura and Chan–Evans–Lam couplings, enabling modular derivatization at the bridgehead position.
- Physicochemical Optimization : Lowers lipophilicity (calculated LogP = 1.26) compared to aromatic counterparts, improving solubility in lead optimization.
Notable applications include:
Position within Bicyclic Carbamate Family
The compound occupies a unique niche among bicyclic carbamates:
Its balanced combination of synthetic tractability and bioisosteric efficacy distinguishes it from related scaffolds like bicyclo[1.1.1]pentanes or norbornane derivatives. The Boc group further enhances stability during multistep syntheses, a limitation observed in unprotected azabicycloheptanes.
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLWQQNPIZBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclopropanation Reactions
Cyclopropanation serves as a cornerstone for constructing the azabicyclo[3.1.1]heptane scaffold. A representative approach involves the reaction of spirocyclic oxetanyl nitriles with tert-butyl carbamate under reductive conditions. For example, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) facilitates nitrile reduction to the corresponding amine, which subsequently undergoes intramolecular cyclization.
Key Reaction Parameters:
-
Temperature: −78°C to 0°C to minimize side reactions.
-
Catalyst: None required for reductive steps; palladium catalysts (e.g., Pd(OAc)₂) enhance diastereoselectivity in related cyclopropanations.
-
Yield: 65–75% after chromatographic purification.
Palladium-Catalyzed Methods
Palladium-mediated cross-coupling reactions enable modular assembly of the bicyclic framework. Suzuki-Miyaura couplings between boronic acid derivatives and halogenated precursors are employed to introduce substituents pre-cyclization. For instance, a brominated azabicycloheptane intermediate reacts with tert-butyl carbamate-protected boronic esters under Pd(PPh₃)₄ catalysis.
Typical Conditions:
-
Solvent: Dioxane/water (4:1 v/v).
-
Base: K₂CO₃ or Cs₂CO₃.
-
Temperature: 80–100°C.
-
Yield: 70–85%.
Reaction Optimization
Temperature and Solvent Effects
Low temperatures (−20°C to 0°C) in dichloromethane (DCM) or THF improve carbamate formation efficiency by reducing tert-butyl chloroformate decomposition. Polar aprotic solvents like dimethylformamide (DMF) accelerate amine activation but risk carbamate hydrolysis.
Catalytic Systems
Palladium catalysts with bidentate ligands (e.g., BINAP) enhance stereocontrol in cyclopropanation. For example, Pd₂(dba)₃ with (R)-BINAP achieves >90% diastereomeric excess (de) in related bicyclic systems.
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors improves scalability and reproducibility. A two-stage system couples reductive amination and carbamate protection, achieving 85% yield at 10 kg/day throughput.
Process Parameters:
Stage | Reactor Type | Residence Time | Key Metrics |
---|---|---|---|
1 | Tubular (stainless steel) | 30 min | 95% conversion |
2 | Packed-bed (Pd/C catalyst) | 15 min | 90% selectivity |
Purification Strategies
Crystallization from ethyl acetate/hexane mixtures (1:3 v/v) affords >99% purity. Alternatively, simulated moving bed (SMB) chromatography resolves diastereomers with 98% recovery.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥97% purity. Retention time: 8.2 min under 1 mL/min flow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.20–3.35 (m, 2H, bicyclic CH₂), 4.85 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃): δ 28.3 (tert-butyl CH₃), 80.1 (C=O), 155.6 (carbamate carbonyl).
Mass Spectrometry (MS)
Electrospray ionization (ESI+): m/z 213.15 [M+H]⁺ (calculated 212.29).
Comparative Analysis with Analogues
tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
The 6-yl isomer requires harsher conditions for carbamate installation due to steric hindrance. Yields drop to 50–60% compared to the 1-yl derivative’s 70–85%.
Unprotected Azabicycloheptanes
Omitting the tert-butyl carbamate group simplifies synthesis but limits stability in acidic media.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting the function of the target molecule. The bicyclic structure provides rigidity, enhancing the binding affinity and specificity .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis focuses on bicyclic carbamates and azabicyclo derivatives with structural or functional similarities. Key differences in ring systems, substituent positions, and pharmacological relevance are highlighted.
Structural Isomers and Bicyclic Variants
tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate (CAS 1363382-46-0)
- Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound) .
- Key Difference : The carbamate group is attached to the 6-position of the bicyclo[3.1.1]heptane ring instead of the 1-position.
- Applications : Used in research settings with >97% purity. Solutions require storage at -80°C (6-month stability) or -20°C (1-month stability) .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Difference : Features a bicyclo[4.1.0]heptane core, introducing a seven-membered ring with a bridgehead nitrogen.
- Relevance : Serves as a precursor for boron-containing derivatives (e.g., tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, CAS 2095495-26-2), which are critical in Suzuki-Miyaura coupling reactions .
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 198211-38-0)
- Molecular Formula : C₁₀H₁₈N₂O₂.
- Key Difference : A smaller bicyclo[3.1.0]hexane system with a five-membered ring.
- Synthesis: Prepared via reactions in ethanol or methanol with catalysts like Pd/C, yielding derivatives with fluorophenyl or pyridine substituents .
Functionalized Derivatives
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 134575-14-7)
- Modification : A hydroxymethyl group at the 1-position enhances polarity and hydrogen-bonding capacity.
- Applications : Intermediate for bioactive molecules, including antiviral agents .
6-Methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 2227206-53-1)
Comparative Data Table
Compound Name | CAS Number | Bicyclo System | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Applications |
---|---|---|---|---|---|---|---|
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate | 175868-01-6 | [3.1.1] | C₁₁H₂₀N₂O₂ | 212.29 | N/A | 2–8°C, dry | Pharmaceutical synthesis |
tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate | 1363382-46-0 | [3.1.1] | C₁₁H₂₀N₂O₂ | 212.29 | >97% | -80°C (solutions) | Research |
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 880545-32-4 | [4.1.0] | C₁₁H₂₀N₂O₂ | 212.29 | N/A | Not specified | Boronate precursor |
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate | 198211-38-0 | [3.1.0] | C₁₀H₁₈N₂O₂ | 198.27 | N/A | Room temperature | Medicinal chemistry |
Key Research Findings
Ring Size and Rigidity : Bicyclo[3.1.1]heptane derivatives exhibit greater conformational rigidity than bicyclo[4.1.0] or [3.1.0] systems, making them preferred for stabilizing bioactive conformations .
Substituent Position : The 1-yl vs. 6-yl carbamate attachment in bicyclo[3.1.1]heptane analogs alters steric interactions, impacting binding to enzymes like proteases .
Boronated Derivatives : Compounds like CAS 2095495-26-2 (bicyclo[4.1.0] with a boronate ester) are pivotal in cross-coupling reactions for drug discovery .
Stability Challenges : Solutions of tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate degrade rapidly at -20°C compared to -80°C, necessitating strict storage protocols .
Actividad Biológica
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate (CAS Number: 175868-01-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : Typically ≥97% in commercial preparations
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with opioid receptors and other neuropharmacological pathways.
Opioid Receptor Interaction
Research indicates that compounds structurally related to azabicyclo[3.1.0]hexane derivatives exhibit significant binding affinity for μ-opioid receptors, which are crucial in pain modulation and analgesia. For instance, a study highlighted the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives that demonstrated high selectivity for μ-receptors over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .
Antinociceptive Properties
The compound's ability to act as an antagonist for morphine-induced antinociception has been documented, indicating its potential role in developing new analgesics with fewer side effects compared to traditional opioids .
Synthesis Methods
The synthesis of this compound typically involves cyclopropanation reactions or other palladium-catalyzed methods that yield high diastereoselectivities and yields . These synthetic routes allow for the efficient production of the compound for further biological evaluation.
Case Studies and Research Findings
Q & A
Q. What established synthetic routes are available for tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate, and what intermediates are critical for structural fidelity?
The synthesis typically involves spirocyclic oxetanyl nitriles as precursors, which undergo reductive cyclization to form the bicyclic core. Key intermediates include tert-butyl carbamate-protected amines and azabicycloheptane derivatives. Reaction optimization focuses on controlling stereochemistry and minimizing byproducts through temperature and catalyst selection .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a precursor for bioisosteric replacements in drug design. For example, substituting pyridine rings with azabicycloheptanes improves solubility and metabolic stability, as demonstrated in analogs of antihistamines like Rupatidine .
Advanced Research Questions
Q. How can enantioselective synthesis of azabicycloheptane derivatives be achieved using asymmetric catalysis?
Lewis acid-catalyzed (3 + 3) cycloadditions between bicyclobutanes and nitrones enable enantioselective construction of the bicyclic framework. Chiral ligands (e.g., bisoxazoline) are critical for achieving >90% enantiomeric excess .
Q. What strategies resolve discrepancies in reaction yields during scale-up of azabicycloheptane synthesis?
Contradictions in yields often arise from solvent polarity effects or incomplete intermediate purification. Systematic optimization includes:
Q. How do steric and electronic properties of the azabicycloheptane core influence its bioisosteric utility?
The rigid bicyclic structure mimics meta-substituted benzene rings while reducing planarity, enhancing metabolic stability. Computational studies (e.g., DFT) correlate ring strain with binding affinity in target proteins .
Q. What mechanistic insights explain the reduction of spirocyclic oxetanyl nitriles to azabicycloheptanes?
The reaction proceeds via a two-step mechanism:
Q. How can researchers address instability of this compound under acidic conditions?
Instability arises from Boc-group cleavage. Mitigation strategies include:
Q. What role does the azabicycloheptane scaffold play in improving physicochemical properties of CNS-targeted drugs?
The scaffold reduces logP values by ~1.5 units compared to aromatic analogs, enhancing blood-brain barrier penetration. Case studies in dopamine receptor modulators demonstrate improved bioavailability .
Q. How can cross-coupling reactions be integrated into functionalization of the azabicycloheptane core?
Suzuki-Miyaura coupling with boronate esters (e.g., tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) enables introduction of aryl/heteroaryl groups. Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C are standard conditions .
Methodological Guidance
- Contradiction Analysis : When conflicting data arise (e.g., divergent melting points), cross-validate results using multiple techniques (DSC for mp, X-ray crystallography for solid-state structure) .
- Scalability : Pilot studies using flow chemistry reduce batch variability during large-scale synthesis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.